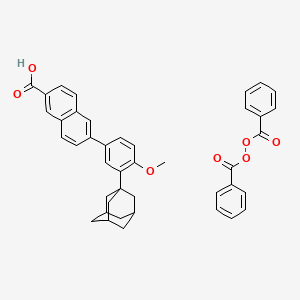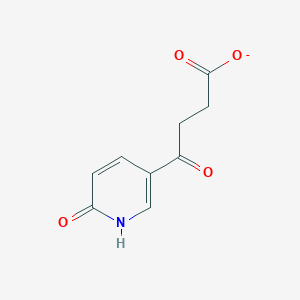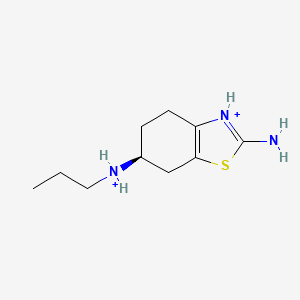
Pramipexole(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole(2+) is an ammonium ion resulting from the protonation of two most basic nitrogens of pramipexole. It is a conjugate acid of a pramipexole.
Aplicaciones Científicas De Investigación
Pramipexole and Neuroprotection in Parkinson's Disease
Pramipexole has been recognized for its potential neuroprotective properties, particularly in the context of Parkinson's disease. Studies suggest that pramipexole exhibits actions beyond being a dopamine D2/D3 receptor agonist. Notably, it has been observed to increase vesicular dopamine uptake, an effect that may contribute to its neuroprotective capabilities. This enhancement in dopamine uptake is linked with the redistribution of vesicular monoamine transporter-2 within nerve terminals and is dependent on dopamine D2 receptor activity. This novel cellular action of pramipexole holds implications for the treatment of neurodegenerative disorders, particularly Parkinson's disease (Truong et al., 2003).
Mechanisms of Neuroprotection
Beyond Dopamine Receptor Activity
Pramipexole's role extends beyond its function as a dopamine agonist. Research has uncovered its capability to protect against apoptotic cell death through mechanisms not solely reliant on dopamine receptor activity. This includes protection against cell death induced by neurotoxins in both dopaminergic and non-dopaminergic cells. The protective effects were observed at concentrations where pramipexole did not demonstrate antioxidant activity, suggesting anti-apoptotic actions. This highlights pramipexole's multifaceted role in neuroprotection, which is independent of dopamine receptor occupation and antioxidant activity, broadening the scope of its potential therapeutic applications (Gu et al., 2004).
Synthesis and Pharmacological Profile
A Novel Approach to Pramipexole Synthesis
The development of pramipexole, a dopamine D2 subfamily receptor agonist, has been marked by the application of innovative synthesis methods. A novel and scalable process for synthesizing pramipexole and its pharmaceutically acceptable salts has been reported. This process, utilizing the Fukuyama alkylation protocol, achieves high conversion rates of intermediates, ease of purification, and maintains high optical purity throughout all stages, making it a significant advancement in the production of this therapeutic compound (Živec et al., 2010).
Clinical Relevance and Applications
Pramipexole in Clinical Practice
In routine clinical practice, pramipexole has been recognized for its efficacy not just in addressing motor symptoms of Parkinson's disease but also in alleviating depressive symptoms. Its mixed dopamine D2/D3 receptor agonistic action has been pivotal in its utility. Clinical observations have demonstrated pramipexole's ability to improve core symptoms of Parkinson's disease, such as tremor, and its antidepressant activity, highlighting its versatile therapeutic potential (Reichmann et al., 2003).
Propiedades
Nombre del producto |
Pramipexole(2+) |
|---|---|
Fórmula molecular |
C10H19N3S+2 |
Peso molecular |
213.35 g/mol |
Nombre IUPAC |
[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/p+2/t7-/m0/s1 |
Clave InChI |
FASDKYOPVNHBLU-ZETCQYMHSA-P |
SMILES isomérico |
CCC[NH2+][C@H]1CCC2=C(C1)SC(=[NH+]2)N |
SMILES canónico |
CCC[NH2+]C1CCC2=C(C1)SC(=[NH+]2)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
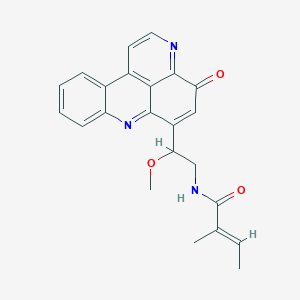
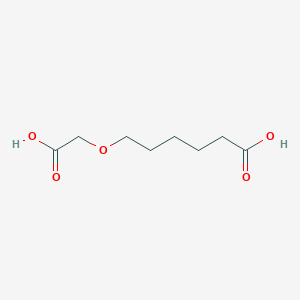
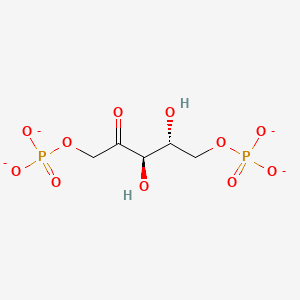
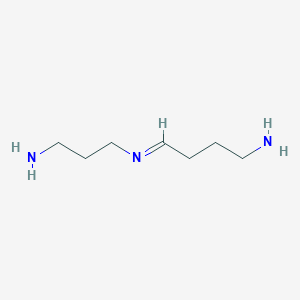
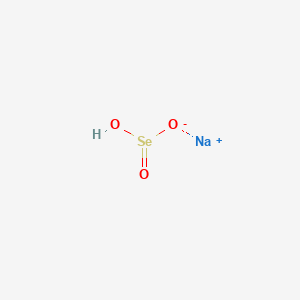
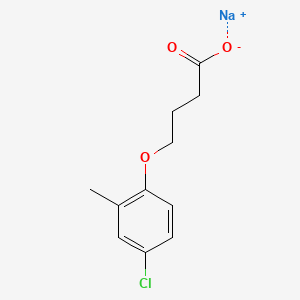
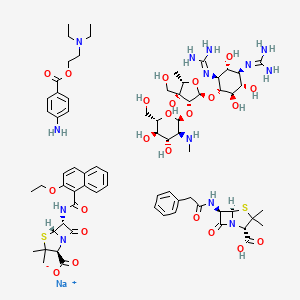
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)
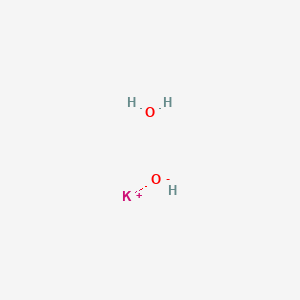
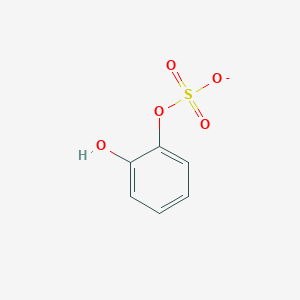
![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
